(2S)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid is a chiral compound with a complex structure that includes a naphthalene ring and a phenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized through various reactions such as Friedel-Crafts acylation or alkylation.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction or through direct amination reactions.
Coupling with Phenylmethoxycarbonyl Group: The phenylmethoxycarbonyl group is introduced using reagents like phenyl chloroformate in the presence of a base.
Final Coupling and Resolution: The final coupling step involves the reaction of the naphthalene derivative with the phenylmethoxycarbonylamino group, followed by resolution to obtain the (2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, amino derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2S)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthylacetic acid and 2-naphthylamine share structural similarities.
Phenylmethoxycarbonylamino Derivatives: Compounds such as phenylmethoxycarbonyl chloride and phenylmethoxycarbonyl glycine.
Uniqueness
(2S)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18(17-11-10-15-8-4-5-9-16(15)12-17)21-20(24)25-13-14-6-2-1-3-7-14/h1-12,18H,13H2,(H,21,24)(H,22,23)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERGEBQJCOXGBW-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC3=CC=CC=C3C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC3=CC=CC=C3C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.